Calculated Lipophilicity (LogP) Differentiation Between 5-Isopropyl, 5-Methyl, and Unsubstituted Furan-2-carbaldehyde Oximes
The 5-isopropyl substituent increases calculated logP by approximately 1.5–1.8 units relative to the unsubstituted parent compound and by roughly 0.6–0.8 units versus the 5-methyl analog, based on class-level inference from structurally analogous C₈H₁₁NO₂ oxime isomers and ChemAxon-based QSPR predictions [1] .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.0–2.2 (class-level inference from C₈H₁₁NO₂ furan oxime isomers) |
| Comparator Or Baseline | Furan-2-carbaldehyde oxime (unsubstituted): LogP 0.7 (measured); 5-Methylfuran-2-carbaldehyde oxime: LogP 1.40 (calculated) |
| Quantified Difference | Target compound predicted LogP exceeds unsubstituted analog by ~1.3–1.5 log units and 5-methyl analog by ~0.6–0.8 log units |
| Conditions | QSPR predictions using ChemAxon software; unsubstituted analog LogP from PubChem XLogP3; 5-methyl analog LogP from Chem960 |
Why This Matters
Higher LogP directly impacts membrane permeability and pharmacokinetic partitioning, making the isopropyl analog preferable when increased lipophilicity is desired for target engagement in hydrophobic binding pockets.
- [1] PubChem. 2-Furancarboxaldehyde, oxime, [C(Z)]- (CID not specified). XLogP3 = 0.7. Computed by XLogP3 3.0. View Source
